molecular formula C20H22N4O3S2 B11027448 N-[3-(acetylamino)phenyl]-2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetamide

N-[3-(acetylamino)phenyl]-2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetamide

Cat. No.: B11027448
M. Wt: 430.5 g/mol
InChI Key: IDSAEEJELDFBIY-UHFFFAOYSA-N
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Description

N-[3-(acetylamino)phenyl]-2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetamide is a complex organic compound that features a unique combination of functional groups, including an acetylamino group, a thienopyrimidine moiety, and a sulfanylacetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(acetylamino)phenyl]-2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetamide typically involves multiple steps:

    Formation of the Thienopyrimidine Core: The thienopyrimidine core can be synthesized by cyclizing 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate.

    Introduction of the Hydroxy Group: The hydroxy group at the 4-position of the thienopyrimidine ring can be introduced via selective hydroxylation reactions.

    Acetylation of the Amino Group: The acetylamino group is introduced by acetylating the amino group on the phenyl ring using acetic anhydride under mild conditions.

    Formation of the Sulfanylacetamide Linkage: The final step involves the formation of the sulfanylacetamide linkage by reacting the thienopyrimidine derivative with a suitable sulfanylacetamide precursor under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[3-(acetylamino)phenyl]-2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

Biologically, this compound has potential applications as a biochemical probe due to its ability to interact with various biological targets. It can be used to study enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its structural features suggest it could act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-[3-(acetylamino)phenyl]-2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s acetylamino and thienopyrimidine moieties allow it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The sulfanylacetamide linkage may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxyphenyl)acetamide: Similar in having an acetamide group but lacks the thienopyrimidine moiety.

    4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidine: Shares the thienopyrimidine core but lacks the acetylamino and sulfanylacetamide groups.

Uniqueness

N-[3-(acetylamino)phenyl]-2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C20H22N4O3S2

Molecular Weight

430.5 g/mol

IUPAC Name

N-(3-acetamidophenyl)-2-[(4-oxo-6-propan-2-yl-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]acetamide

InChI

InChI=1S/C20H22N4O3S2/c1-11(2)16-8-15-19(27)23-17(24-20(15)29-16)9-28-10-18(26)22-14-6-4-5-13(7-14)21-12(3)25/h4-8,11H,9-10H2,1-3H3,(H,21,25)(H,22,26)(H,23,24,27)

InChI Key

IDSAEEJELDFBIY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(S1)N=C(NC2=O)CSCC(=O)NC3=CC=CC(=C3)NC(=O)C

Origin of Product

United States

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